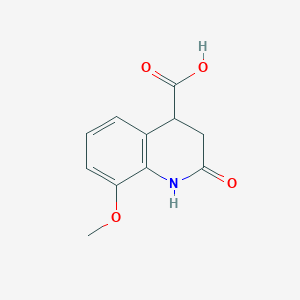![molecular formula C15H14N4O B1452132 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105197-37-2](/img/structure/B1452132.png)
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The molecule is representative of the broader class of compounds involved in the chemistry and synthesis of heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, dyes, and materials due to their diverse biological and chemical properties. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives highlights the importance of such structures in synthesizing various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other significant heterocyclic compounds (Gomaa & Ali, 2020).
Kinase Inhibition and Drug Discovery
In the context of kinase inhibition and drug discovery, pyrazolo[3,4-d]pyridazin derivatives have been explored for their potential in interacting with kinase enzymes, which are pivotal in signaling pathways related to cancer and other diseases. The flexibility of this scaffold allows for multiple binding modes, making it a significant focus in patents and research aiming to develop novel kinase inhibitors. Such compounds are particularly noted for their ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, providing potency and selectivity in drug design (Wenglowsky, 2013).
Anticancer and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the structure of interest, has shown a broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and others. The versatility of this scaffold in drug development underscores the potential of compounds like 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in therapeutic applications. These compounds' structure-activity relationship (SAR) studies emphasize their utility in designing drug-like candidates for various disease targets (Cherukupalli et al., 2017).
Green Chemistry and Synthesis
Furthermore, the emphasis on green chemistry and multi-component reactions (MCRs) for synthesizing fused heterocyclic derivatives illustrates an eco-friendly approach to complex molecule production. Such methodologies are crucial for developing pharmaceuticals, highlighting the relevance of research on compounds like 4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one in advancing sustainable and efficient synthetic strategies (Dhanalakshmi et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-4-2-3-5-12(9)19-14-11(8-16-19)13(10-6-7-10)17-18-15(14)20/h2-5,8,10H,6-7H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPNSPXTVPVEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NNC3=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
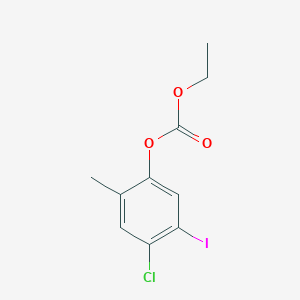
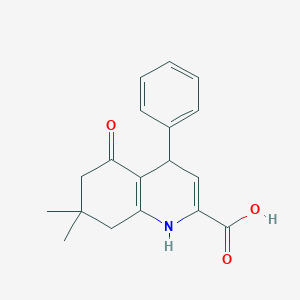

![5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1452055.png)

![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
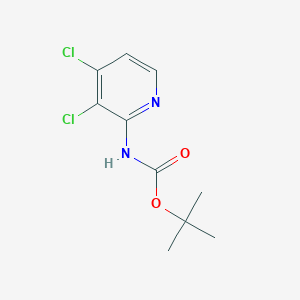
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
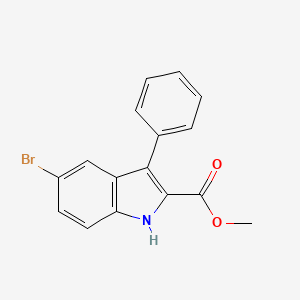
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)


